REACTION_CXSMILES
|
[CH3:1][C:2]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])[CH3:3].Cl[CH2:13][CH:14]=[CH2:15].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH3:4][C:2]([C:5]1[CH:6]=[CH:7][C:8]([O:11][CH2:15][CH:14]=[CH2:13])=[CH:9][CH:10]=1)([CH3:1])[CH3:3] |f:2.3.4|
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Name
|
|
Quantity
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45 g
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Type
|
reactant
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)O
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClCC=C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
250 mL
|
Type
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solvent
|
Smiles
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CC(CC)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
was refluxed for 15 hours
|
Duration
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15 h
|
Type
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CUSTOM
|
Details
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after which time the solvent was removed in a rotary evaporator
|
Type
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ADDITION
|
Details
|
Water was added
|
Type
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DISSOLUTION
|
Details
|
to dissolve the potassium salts
|
Type
|
EXTRACTION
|
Details
|
the product extracted twice with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried
|
Type
|
CUSTOM
|
Details
|
removed
|
Type
|
DISTILLATION
|
Details
|
the product distilled
|
Type
|
CUSTOM
|
Details
|
to boil at 70°-75° C. at 0.2 mm Hg
|
Name
|
|
Type
|
|
Smiles
|
CC(C)(C)C1=CC=C(C=C1)OCC=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |